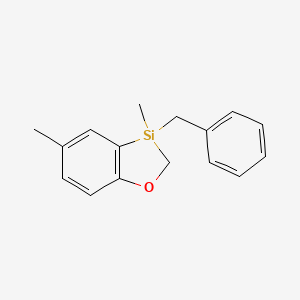
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is a unique organosilicon compound characterized by its benzoxasilole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole typically involves the reaction of appropriate benzyl and dimethyl precursors with a silicon source. One common method includes the use of benzyl chloride, dimethylchlorosilane, and a base such as sodium hydride. The reaction is carried out under an inert atmosphere, often at elevated temperatures to facilitate the formation of the benzoxasilole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxasilole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully reduced benzoxasilole compounds.
科学的研究の応用
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which 3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silicon atom in the benzoxasilole ring can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzimidazole
- 3-Benzyl-3,5-dimethyl-2,3-dihydro-1H-benzoxazole
Uniqueness
3-Benzyl-3,5-dimethyl-2,3-dihydro-1,3-benzoxasilole is unique due to the presence of the silicon atom in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs
特性
CAS番号 |
140435-90-1 |
|---|---|
分子式 |
C16H18OSi |
分子量 |
254.40 g/mol |
IUPAC名 |
3-benzyl-3,5-dimethyl-2H-1,3-benzoxasilole |
InChI |
InChI=1S/C16H18OSi/c1-13-8-9-15-16(10-13)18(2,12-17-15)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 |
InChIキー |
FIFYBINNCKROKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC[Si]2(C)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


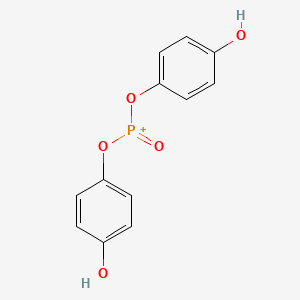

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)


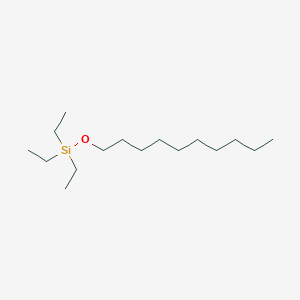
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
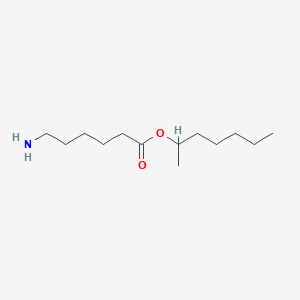
silane](/img/structure/B14260347.png)
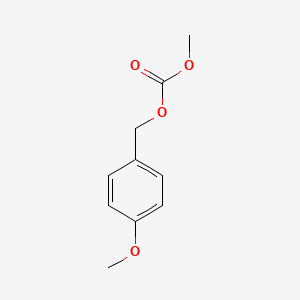
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
